molecular formula C22H22N4O4S B2634122 N-{3'-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 902248-57-1

N-{3'-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide

Cat. No.: B2634122
CAS No.: 902248-57-1
M. Wt: 438.5
InChI Key: OBLPHFXFPBSWCN-UHFFFAOYSA-N
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Description

N-{3’-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique spiro structure, combines the indole nucleus with a thiadiazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of N-{3’-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves multiple steps, typically starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiadiazole ring can be introduced through a cyclization reaction involving appropriate precursors. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs .

Chemical Reactions Analysis

N-{3’-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{3’-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The thiadiazole ring may contribute to the compound’s ability to interact with enzymes and other proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

N-{3’-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can be compared with other indole derivatives, such as:

The unique spiro structure of N-{3’-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide sets it apart from these similar compounds, offering distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-4-30-19-12-8-5-9-16(19)13-25-18-11-7-6-10-17(18)22(20(25)29)26(15(3)28)24-21(31-22)23-14(2)27/h5-12H,4,13H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLPHFXFPBSWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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